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Compound of Interest

Compound Name:
4-(Chloromethyl)oxazole

hydrochloride

CAS No.: 675149-75-4

Cat. No.: B1612974

Get Quote

Executive Summary
4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) serves as a high-value

electrophilic scaffold in Fragment-Based Drug Discovery (FBDD). Unlike its 2-substituted

isomers, which are prone to C2-deprotonation and ring opening, the 4-chloromethyl variant

offers a stable "benzylic-like" electrophile attached to an electron-rich aromatic core. This guide

delineates its primary utility: the introduction of the oxazole-4-ylmethyl motif into bioactive

amines, thiols, and phenols to modulate lipophilicity (LogP) and metabolic stability in drug

candidates.

Chemical Profile & Handling
The precursor is supplied as a hydrochloride salt to prevent autocatalytic polymerization, which

can occur in the free base form due to the high reactivity of the chloromethyl group.
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Property Specification

IUPAC Name 4-(Chloromethyl)-1,3-oxazole hydrochloride

CAS Number 675149-75-4

Molecular Formula

Molecular Weight 153.99 g/mol

Reactivity Class Primary Alkyl Halide (Benzylic-like activity)

Storage
Hygroscopic; Store at -20°C under inert

atmosphere (Ar/N2).[1]

Critical Handling Note: The free base is volatile and a potent lachrymator. Always generate the

free base in situ or immediately prior to use in a ventilated hood.

Core Reactivity Manifold
The 4-(chloromethyl) moiety exhibits reactivity analogous to benzyl chloride but is modulated

by the oxazole ring's electron distribution.[2] The C4 position is less electron-deficient than C2,

making the C4-chloromethyl group a reliable electrophile for

reactions without competing ring-opening pathways often seen with C2-electrophiles.

Mechanism of Action
The reaction proceeds via a classic bimolecular nucleophilic substitution (

). The hydrochloride salt must first be neutralized (deprotonated) to release the active
electrophile.

Pathway Logic:

Neutralization:

Nucleophilic Attack:
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Caption: Divergent synthesis pathways from the activated 4-(chloromethyl)oxazole core.

Synthesis Pathways & Protocols
Pathway A: Synthesis of Aminomethyl Oxazoles (N-
Alkylation)
This is the most common application, used to link the oxazole ring to piperazines, morpholines,

or aniline derivatives in kinase inhibitor discovery.

Experimental Protocol:

Objective: Synthesis of 4-((4-phenylpiperazin-1-yl)methyl)oxazole.

Scale: 1.0 mmol.

Step-by-Step Methodology:

Preparation: In a dry round-bottom flask, suspend 4-(chloromethyl)oxazole hydrochloride
(154 mg, 1.0 mmol) in anhydrous Acetonitrile (MeCN) (5 mL).

Base Activation: Add Potassium Carbonate (
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) (414 mg, 3.0 mmol). The excess base is critical to neutralize the HCl salt and scavenge the
HCl generated during alkylation.

Note: For base-sensitive substrates, use N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in

DCM.

Nucleophile Addition: Add 1-phenylpiperazine (162 mg, 1.0 mmol) dropwise.

Reaction: Heat the mixture to 60°C under nitrogen for 4–6 hours. Monitor by TLC (System:

5% MeOH in DCM). The spot for the chloride precursor (

) should disappear.

Workup:

Cool to room temperature.[3]

Filter off the inorganic salts (

, excess

).

Concentrate the filtrate under reduced pressure.[4]

Purification: Purify the residue via flash column chromatography (Silica gel, Gradient: 0-5%

MeOH in DCM) to afford the title compound.

Pathway B: Bioisosteric Replacement (Oxazole vs.
Thiazole)
In agrochemistry and medicinal chemistry, the 4-(chloromethyl)oxazole is often used as a

bioisostere for the 4-(chloromethyl)thiazole moiety found in neonicotinoids (e.g.,

Thiamethoxam). The oxazole analog typically exhibits higher water solubility and a lower LogP.

Comparative Data: Oxazole vs. Thiazole Precursors
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Feature
4-
(Chloromethyl)oxaz
ole

4-
(Chloromethyl)thia
zole

Impact on Drug
Design

H-Bond Acceptor Stronger (N & O) Weaker (N & S)
Oxazole increases

polarity.

Metabolic Stability
Moderate (P450

oxidation)

High (S-oxidation

possible)

Thiazole is generally

more robust.

LogP Contribution Lower (Hydrophilic) Higher (Lipophilic)
Oxazole improves

solubility.

Pathway C: Finkelstein Activation (Troubleshooting)
If the reaction with a sterically hindered nucleophile is sluggish, the chloride can be converted

in situ to the more reactive iodide.

Protocol Modification: Add Sodium Iodide (NaI) (0.1 eq, catalytic) to the reaction mixture in

Step 2. This generates the transient 4-(iodomethyl)oxazole species, accelerating the reaction

rate by ~10x.

Automated Synthesis Workflow (Diagram)
The following graph illustrates the logical flow for a library synthesis campaign using this

precursor.
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Caption: Decision tree for optimizing alkylation reactions based on nucleophile sterics.

References
Context: Provides comparative reactivity data for the thiazole analog, establishing the
baseline for oxazole bioisosteric replacement.
Context: Verifies CAS 675149-75-4, physical properties, and salt stoichiometry.
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Context: Confirms structure (SMILES: Cl.ClCC1=COC=N1) and chemical identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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